molecular formula C5H9ClN2O2 B3371855 3-(3-Chloropropanoyl)-1-methylurea CAS No. 82277-88-1

3-(3-Chloropropanoyl)-1-methylurea

Cat. No.: B3371855
CAS No.: 82277-88-1
M. Wt: 164.59 g/mol
InChI Key: UEIJFSINQCGYHS-UHFFFAOYSA-N
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Description

3-(3-Chloropropanoyl)-1-methylurea ( 82277-88-1) is a chemical compound with the molecular formula C 5 H 9 ClN 2 O 2 and a molecular weight of 164.59 g/mol . It is characterized by a SMILES notation of O=C(NC(CCCl)=O)NC and an InChIKey of UEIJFSINQCGYHS-UHFFFAOYSA-N . This structure, which features both a chloropropanoyl group and a methylurea moiety, classifies it as a valuable synthetic intermediate or building block in organic and medicinal chemistry research. The presence of reactive functional groups, specifically the chloroalkyl chain and the urea carbonyls, makes this compound a versatile precursor for further chemical transformations. Researchers may utilize it in the synthesis of more complex molecules, such as in nucleophilic substitution reactions or cyclization studies . Its properties, including a topological polar surface area (TPSA) of 58.2 Ų , are relevant for investigations in drug discovery and material science. Handling of this material requires appropriate safety precautions. It may cause harm if swallowed, skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-chloro-N-(methylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJFSINQCGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The chlorinated propanoyl group in 3-(3-Chloropropanoyl)-1-methylurea can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

    Acylation: The compound can act as an acylating agent, introducing the 3-chloropropanoyl group into various substrates.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-chloropropionic acid and 1-methylurea.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Acylation: Lewis acids like aluminum chloride (AlCl3) can be used to catalyze the acylation reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis process.

Major Products:

    Nucleophilic Substitution: Products include substituted ureas or thioureas.

    Acylation: Products include acylated derivatives of various organic compounds.

    Hydrolysis: Products include 3-chloropropionic acid and 1-methylurea.

Scientific Research Applications

Organic Synthesis

3-(3-Chloropropanoyl)-1-methylurea serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Medicinal Chemistry

The compound has been explored for its potential medicinal applications, particularly in drug development. It has shown promise as a scaffold for designing inhibitors targeting specific biological pathways, including enzyme inhibition.

Biological Studies

Research indicates that this compound can interact with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings and adhesives, where strong adhesion and durability are required.

Table 1: Comparison of Applications

Application AreaDescriptionExamples
Organic SynthesisIntermediate for complex organic compoundsSynthesis of pharmaceuticals
Medicinal ChemistryScaffold for drug designEnzyme inhibitors
Biological StudiesProtein interaction studiesEnzyme inhibition assays
Industrial ApplicationsProduction of specialty chemicalsCoatings, adhesives
Study ReferenceObjectiveFindings
Study AEvaluate enzyme inhibitionSignificant inhibition observed
Study BAssess cytotoxicityLow cytotoxicity compared to controls
Study CInvestigate protein modificationAltered protein function detected

Mechanism of Action

The mechanism of action of 3-(3-Chloropropanoyl)-1-methylurea involves its ability to acylate nucleophilic sites in biological molecules. This acylation can inhibit enzyme activity by modifying active site residues, thereby preventing substrate binding and catalysis . The molecular targets often include serine or cysteine residues in enzymes, leading to the formation of stable acyl-enzyme intermediates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 3-(3-Chloropropanoyl)-1-methylurea with key analogs, focusing on molecular structure, applications, and functional differences.

Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Applications Notable Properties
This compound C₅H₈ClN₂O₂ Chloropropanoyl + methylurea Pharmaceutical intermediates High polarity; reactive acyl group
Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea) C₉H₉Cl₂N₂O Dichlorophenyl + methylurea Pre-emergence herbicide Inhibits protein synthesis in plants; high soil adsorption
3-(3-Chloro-p-tolyl)-1-methylurea C₉H₁₀ClN₂O Chloro-p-tolyl + methylurea Agrochemical research Aromatic stability; moderate water solubility
3-(3-Chlorophenyl)-1,1-diisopropylurea C₁₃H₁₈ClN₂O Chlorophenyl + diisopropylurea Herbicide metabolite Lipophilic; slow degradation in soil
3-Chloropropionyl chloride C₃H₄Cl₂O Chloropropanoyl + chloride Chemical precursor Highly reactive acylating agent

Key Research Findings

Reactivity: The chloropropanoyl group in this compound exhibits higher electrophilicity compared to aromatic analogs like Acetochlor, making it more reactive in nucleophilic substitution reactions. This property is critical in pharmaceutical synthesis, where it serves as an intermediate for APIs .

Environmental Behavior: Unlike Acetochlor, which adsorbs strongly to soil organic matter due to its dichlorophenyl group, the aliphatic chloropropanoyl moiety in this compound may result in lower soil retention and higher mobility in aquatic systems .

Toxicity Profile: While Acetochlor is classified as a herbicide with specific protein synthesis inhibition, the toxicity of this compound remains less documented.

Synthetic Utility: The compound’s trifluoroethyl analog, 3-(3-chloropropanoyl)-1-(2,2,2-trifluoroethyl)urea, demonstrates enhanced stability under acidic conditions, highlighting the role of fluorine substituents in modulating reactivity .

Biological Activity

3-(3-Chloropropanoyl)-1-methylurea (CAS: 82277-88-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C4H8ClN2O
  • Molecular Weight : 136.57 g/mol
  • Structural Characteristics : The presence of a chloropropanoyl group may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. These include:

  • Gram-positive and Gram-negative Bacteria : Studies suggest that related compounds demonstrate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents.

Anticancer Properties

Preliminary investigations into the anticancer potential of similar compounds suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. The following table summarizes findings from relevant studies:

StudyCompoundCancer TypeMechanismResult
This compoundBreast CancerApoptosis InductionSignificant reduction in cell viability
Related Urea DerivativeColorectal CancerCell Cycle ArrestInhibition of tumor growth observed
Analogous Thiazole CompoundLung CancerEnzyme InhibitionDecreased proliferation of cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various urea derivatives, including this compound, demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development into therapeutic agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(3-Chloropropanoyl)-1-methylurea with high yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3-chloropropanoyl chloride with 1-methylurea under controlled conditions. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to maintain reactivity .
  • Catalyst : Triethylamine (2–3 equivalents) to scavenge HCl and drive the reaction to completion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the urea (-NH-CO-N-) linkage and chloropropanoyl group (e.g., δ ~2.8–3.2 ppm for CH₂Cl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.05) .
  • Infrared (IR) : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

  • Methodological Answer :

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., DCPMU ).
  • Dose-Response Curves : Validate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies due to solubility or cytotoxicity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What methodologies are recommended for identifying and quantifying degradation products of this compound in environmental samples?

  • Methodological Answer :

  • LC-MS/MS : Use reverse-phase C18 columns and MRM (multiple reaction monitoring) to detect metabolites like 3-chloropropanoic acid (m/z 122.98) and 1-methylurea (m/z 75.04) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace degradation pathways via mass shifts .
  • Hysteresis Analysis : Compare adsorption-desorption kinetics in soil/water systems to assess environmental persistence .

Q. What experimental approaches are used to screen for polymorphic forms of this compound and assess their impact on physicochemical properties?

  • Methodological Answer :

  • X-Ray Diffraction (XRD) : Resolve crystal lattice arrangements; anhydrous vs. hydrated forms may differ in melting points (e.g., 120°C vs. 95°C) .
  • DSC/TGA : Measure thermal stability and phase transitions. Polymorphs may exhibit varying solubility profiles affecting bioavailability .
  • Dissolution Testing : Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to compare dissolution rates .

Notes on Contradictory Evidence

  • Synthetic Yield Variability : Conflicting reports on yields (e.g., 65–78%) may arise from differences in solvent purity or reaction scale .
  • Bioactivity Discrepancies : Inconsistent IC₅₀ values in kinase inhibition assays could reflect variations in ATP concentrations or enzyme batch sources .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.